

Check Availability & Pricing

# Part 1: MCC950 (CP-456773) - A Selective NLRP3 Inflammasome Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | MCC950 sodium |           |
| Cat. No.:            | B606777       | Get Quote |

MCC950 is a potent and highly selective small-molecule inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome.[1] Its ability to specifically target a key driver of inflammation has made it an invaluable research tool and a promising therapeutic candidate for a wide range of inflammatory diseases.[2]

#### **Mechanism of Action**

The NLRP3 inflammasome is a multi-protein complex in the innate immune system that, when activated, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death called pyroptosis.[3][4] Its activation is a two-step process:

- Priming (Signal 1): Pathogen- or damage-associated molecular patterns (PAMPs or DAMPs), such as lipopolysaccharide (LPS), stimulate receptors like Toll-like receptors (TLRs). This leads to the transcriptional upregulation of NLRP3 and pro-IL-1β via the NF-κB signaling pathway.[4][5]
- Activation (Signal 2): A diverse array of stimuli, including extracellular ATP, crystalline substances, and toxins, trigger a common cellular event like potassium (K+) efflux, which leads to the assembly and activation of the NLRP3 inflammasome complex.[1]

MCC950 exerts its inhibitory effect by directly targeting the NLRP3 protein. It binds to the Walker B motif within the NACHT domain of NLRP3, interfering with its ATPase activity.[6] This action locks NLRP3 in an inactive conformation, preventing its oligomerization and the subsequent recruitment of the adaptor protein ASC, thereby blocking the activation of caspase-



1 and the release of mature IL-1 $\beta$ .[6][7] MCC950 is highly selective for NLRP3 and does not inhibit other inflammasomes such as AIM2, NLRC4, or NLRP1.[2][8]

# **Quantitative Data: Potency and Selectivity**

The inhibitory potency of MCC950 has been quantified in various cellular systems.

| Target/Assay                                      | Cell Type                                            | IC50 Value | Reference |
|---------------------------------------------------|------------------------------------------------------|------------|-----------|
| NLRP3<br>Inflammasome (IL-1β<br>Release)          | Mouse Bone Marrow-<br>Derived Macrophages<br>(BMDMs) | 7.5 nM     | [2][9]    |
| Human Monocyte-<br>Derived Macrophages<br>(HMDMs) | 8.1 nM                                               | [9]        |           |
| IL-1β Assay                                       | 8 nM                                                 | [10]       | _         |
| NLRP3 Inflammasome (Pyroptosis)                   | THP-1 Derived<br>Macrophages                         | 0.2 μΜ     | [11]      |
| Off-Target (Carbonic<br>Anhydrase 2)              | Biochemical Assay                                    | 11 μΜ      | [11][12]  |

## **Experimental Protocols**

In Vitro NLRP3 Inflammasome Inhibition Assay

This protocol details a common method to assess MCC950's activity in vitro.

- Cell Culture and Priming:
  - Culture mouse bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes (differentiated into macrophages).
  - Prime the cells with Lipopolysaccharide (LPS) (e.g., 1  $\mu$ g/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.[2]



#### • Inhibitor Treatment:

 Pre-treat the primed cells with varying concentrations of MCC950 (e.g., 1 nM to 10 μM) for 30-60 minutes.[2][13] A DMSO vehicle control should be used.

#### NLRP3 Activation:

- $\circ$  Stimulate the cells with an NLRP3 activator such as ATP (e.g., 5 mM) or Nigericin (e.g., 10  $\mu$ M) for 30-60 minutes to induce inflammasome assembly and activation.[6]
- Data Collection and Analysis:
  - Collect the cell culture supernatants.
  - Quantify the concentration of secreted IL-1β using an Enzyme-Linked Immunosorbent Assay (ELISA).[2]
  - Assess cell death (pyroptosis) by measuring the release of lactate dehydrogenase (LDH) into the supernatant.[2]
  - Calculate the IC50 value by plotting the dose-response curve of IL-1β inhibition.[2]

In Vivo Murine Model of Systemic Inflammation

This protocol describes a general workflow for evaluating MCC950's efficacy in vivo.

- Animal Model:
  - Use C57BL/6 mice or a specific disease model (e.g., experimental autoimmune encephalomyelitis, spinal cord injury).[2][14]
- MCC950 Administration:
  - Administer MCC950 or a vehicle control via intraperitoneal (i.p.) injection. A common dose is 10 mg/kg.[15][16]
- Induction of Inflammation:



- For a systemic inflammation model, inject LPS (i.p.) approximately 30-60 minutes after MCC950 administration.[17]
- For specific disease models, MCC950 can be administered either prophylactically or therapeutically relative to the disease induction.[14][15]
- Endpoint Analysis:
  - Collect blood samples at various time points (e.g., 2-6 hours post-LPS) to measure serum levels of IL-1β and other cytokines by ELISA.[17]
  - For organ-specific inflammation models, harvest the relevant tissues (e.g., spinal cord, brain) for analysis of inflammatory markers, histological damage, and functional outcomes (e.g., neurological scores).[14][18]

# **Signaling Pathway Visualization**





Click to download full resolution via product page

NLRP3 inflammasome pathway and the inhibitory action of MCC950.



# Part 2: Ripasudil - A Rho-Kinase (ROCK) Inhibitor

Ripasudil (brand name: Glanatec®) is a selective inhibitor of Rho-associated coiled-coil-containing protein kinase (ROCK).[19] It was the first ROCK inhibitor approved for clinical use, initially in Japan, for the treatment of glaucoma and ocular hypertension.[20] Its research applications have since expanded to other ophthalmic conditions, particularly those involving the corneal endothelium.[21]

#### **Mechanism of Action**

Rho-kinase (ROCK) is a key downstream effector of the small GTPase RhoA. The RhoA/ROCK signaling pathway is a central regulator of the actin cytoskeleton, influencing cell contraction, adhesion, and motility.[21][22] In the eye, this pathway is critical in several tissues:

- Trabecular Meshwork (TM): In the conventional aqueous humor outflow pathway, activation
  of ROCK in TM cells leads to the formation of actin stress fibers and increased cell
  contraction. This increases the stiffness of the tissue, heightens outflow resistance, and
  elevates intraocular pressure (IOP).[9][22] Ripasudil inhibits ROCK, causing
  depolymerization of actin filaments. This relaxes the TM, increases the outflow facility, and
  consequently lowers IOP.[9][19]
- Corneal Endothelium: The Rho/ROCK pathway is involved in regulating the proliferation and migration of corneal endothelial cells. By inhibiting ROCK, Ripasudil has been shown to promote the healing and regeneration of the corneal endothelium, which is crucial for maintaining corneal transparency.[23][24]

## **Quantitative Data: Potency and Clinical Efficacy**

Ripasudil's activity has been characterized both biochemically and in clinical settings.



| Target/Assay                           | Parameter                             | Value            | Reference |
|----------------------------------------|---------------------------------------|------------------|-----------|
| ROCK1 (human)                          | IC50                                  | 0.051 μM (51 nM) | [9][19]   |
| ROCK2 (human)                          | IC50                                  | 0.019 μM (19 nM) | [9][19]   |
| Corneal Endothelial Cell Proliferation | Effective Concentration (in vitro)    | 0.3 - 30 μΜ      | [24][25]  |
| Glaucoma (Clinical<br>Study)           | IOP Reduction (from baseline, 1 week) | 17.4%            | [26]      |
| IOP Reduction (from baseline, 2 weeks) | 31.6%                                 | [26]             |           |
| IOP Reduction (adjunctive therapy)     | 2.6 - 3.1 mmHg (~20-<br>30%)          | [26]             | _         |

# **Experimental Protocols**

In Vitro Corneal Endothelial Cell Proliferation Assay

This protocol is used to evaluate the effect of Ripasudil on corneal cell regeneration.

- Cell Culture:
  - Culture primary human corneal endothelial cells (HCECs) or an immortalized HCEC line.
     [24][25]
  - Seed cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere for 24 hours.[25]
- Inhibitor Treatment:
  - $\circ$  Treat the cells with various concentrations of Ripasudil (e.g., 0.3  $\mu$ M to 100  $\mu$ M) for 48 hours.[25] Include a vehicle-only control.
- Proliferation Measurement:



- Assess DNA synthesis by adding 5-bromo-2'-deoxyuridine (BrdU) to the culture medium for the final few hours of incubation.
- Quantify the incorporation of BrdU into the DNA using a colorimetric ELISA-based assay
   kit. An increase in BrdU incorporation indicates enhanced cell proliferation.[24]

Clinical Trial Protocol for Glaucoma

Clinical studies for Ripasudil in glaucoma generally follow this structure.

- · Patient Population:
  - Enroll patients with primary open-angle glaucoma or ocular hypertension.
  - Establish a baseline IOP after a washout period of previous medications if required.
- Treatment Regimen:
  - Administer 0.4% Ripasudil ophthalmic solution topically, typically twice daily.
  - The study can be designed as monotherapy or as an add-on to existing treatments like prostaglandin analogs or beta-blockers.[20]
- Efficacy and Safety Monitoring:
  - Measure IOP at multiple time points throughout the day (e.g., trough and peak) at baseline and follow-up visits (e.g., 1, 2, 4, 8, and 12 weeks).[26][27]
  - The primary efficacy endpoint is the mean change in IOP from baseline.
  - Record adverse events, with a focus on ocular effects such as conjunctival hyperemia (redness), blepharitis, and allergic reactions.[28]

## **Signaling Pathway Visualization**





Rho/ROCK Signaling Pathway in the Trabecular Meshwork

Click to download full resolution via product page

Rho/ROCK signaling pathway in the eye and the inhibitory action of Ripasudil.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation -PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 4. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. invivogen.com [invivogen.com]
- 7. Pharmacological Inhibitors of the NLRP3 Inflammasome PMC [pmc.ncbi.nlm.nih.gov]
- 8. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.box [2024.sci-hub.box]
- 10. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MCC950, a specific small molecule inhibitor of NLRP3 inflammasome attenuates colonic inflammation in spontaneous colitis mice PMC [pmc.ncbi.nlm.nih.gov]
- 14. MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibiting the NLRP3 Inflammasome With MCC950 Ameliorates Isoflurane-Induced Pyroptosis and Cognitive Impairment in Aged Mice PMC [pmc.ncbi.nlm.nih.gov]

## Foundational & Exploratory





- 16. Inhibiting the NLRP3 Inflammasome Activation with MCC950 Ameliorates Diabetic Encephalopathy in db/db Mice PMC [pmc.ncbi.nlm.nih.gov]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. Frontiers | MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury [frontiersin.org]
- 19. go.drugbank.com [go.drugbank.com]
- 20. Ripasudil hydrochloride hydrate: targeting Rho kinase in the treatment of glaucoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Rho Kinase in Eye Disease PMC [pmc.ncbi.nlm.nih.gov]
- 22. spandidos-publications.com [spandidos-publications.com]
- 23. mdpi.com [mdpi.com]
- 24. iovs.arvojournals.org [iovs.arvojournals.org]
- 25. researchgate.net [researchgate.net]
- 26. Ripasudil Endgame: Role of Rho-Kinase Inhibitor as a Last-Ditch-Stand Towards Maximally Tolerated Medical Therapy to a Patient of Advanced Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 27. clinicaltrials.eu [clinicaltrials.eu]
- 28. Ripasudil Hydrochloride Hydrate in the Treatment of Glaucoma: Safety, Efficacy, and Patient Selection PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Part 1: MCC950 (CP-456773) A Selective NLRP3 Inflammasome Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606777#cas-number-256373-96-3-research-applications]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com